
1-(4-Chloro-3-methoxyphenyl)thiourea
Übersicht
Beschreibung
1-(4-Chloro-3-methoxyphenyl)thiourea is an organosulfur compound with the molecular weight of 216.69 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of thiourea derivatives, such as 1-(4-Chloro-3-methoxyphenyl)thiourea, typically involves the reaction of various anilines with carbon disulfide .Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-chloro-3-methoxyphenyl)thiourea . The InChI code is 1S/C8H9ClN2OS/c1-12-7-4-5(11-8(10)13)2-3-6(7)9/h2-4H,1H3,(H3,10,11,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 205-206 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
1-(4-Chloro-3-methoxyphenyl)thiourea exhibits multiple binding sites, making it a flexible ligand for complexation with transition metals . This property places it in a distinct position within coordination chemistry, where it can form various metal complexes with potential applications in catalysis, material science, and even medicinal chemistry.
Biological Activity
Thioureas, including 1-(4-Chloro-3-methoxyphenyl)thiourea, have been studied for their broad spectrum of pharmacological properties . They have demonstrated varied biological activities such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties. This makes them valuable in the development of new pharmaceuticals and agrochemicals.
Ion Sensors
Due to the presence of both soft and hard donors within the same molecular framework, 1-(4-Chloro-3-methoxyphenyl)thiourea can be applied as ion sensors . These compounds can be used for the selective and sensitive naked-eye recognition of anions, which is crucial in environmental monitoring and analytical chemistry.
Corrosion Inhibitors
The chemical structure of 1-(4-Chloro-3-methoxyphenyl)thiourea allows it to act as a corrosion inhibitor . This application is particularly important in industrial processes where metal preservation is critical, such as in oil and gas pipelines and water treatment facilities.
Molecular Electronics
Thioureas have potential applications in molecular electronics due to their ability to form stable complexes with metals and their inherent electronic properties . 1-(4-Chloro-3-methoxyphenyl)thiourea could be used in the design of molecular switches, transistors, and other components of molecular electronic devices.
Metal Extraction
In the field of metal extraction, 1-(4-Chloro-3-methoxyphenyl)thiourea can be utilized to selectively bind and remove certain metals from mixtures . This is particularly useful in the purification of metals and the recycling of industrial waste.
Antidiabetic Research
Recent studies have indicated that thiourea derivatives may possess antidiabetic properties . The specific structure of 1-(4-Chloro-3-methoxyphenyl)thiourea could be explored for its potential use in the treatment or management of diabetes.
Antimicrobial and Antioxidant Properties
Thiourea derivatives have been evaluated for their antimicrobial and antioxidant properties . These properties are essential for the development of new treatments for infectious diseases and for combating oxidative stress in biological systems.
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-chloro-3-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2OS/c1-12-7-4-5(11-8(10)13)2-3-6(7)9/h2-4H,1H3,(H3,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYLHPIFBFTEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290687 | |
| Record name | N-(4-Chloro-3-methoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methoxyphenyl)thiourea | |
CAS RN |
855531-26-9 | |
| Record name | N-(4-Chloro-3-methoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855531-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Chloro-3-methoxyphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-3-methoxyphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


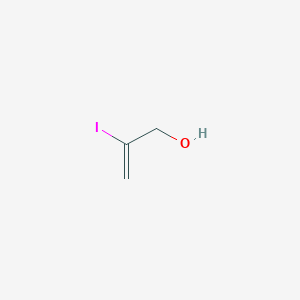
![4-[5-[[4-[5-[Acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentylamino]-4-oxobutanoic acid](/img/structure/B1660835.png)


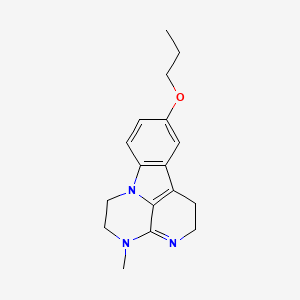
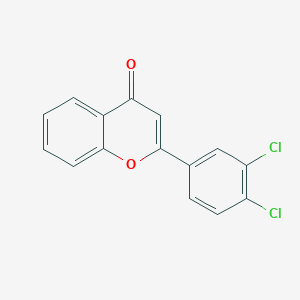
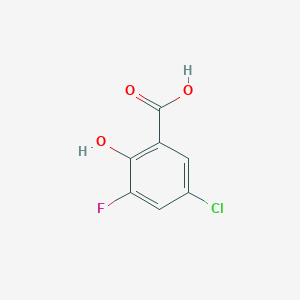
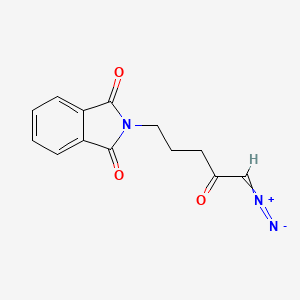


![2,5-Dibromo-3,4-dimethylthieno[2,3-b]thiophene](/img/structure/B1660853.png)
![(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/no-structure.png)
![1-{[(2-{[(2-Hydroxynaphthyl)methyl]amino}ethyl)amino]methyl}naphthalen-2-ol](/img/structure/B1660855.png)